molecular formula C7H7N3 B2744119 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 26786-73-2

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2744119
CAS RN: 26786-73-2
M. Wt: 133.154
InChI Key: ZOUHLNBTOVPCKV-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the CAS Number: 26786-73-2 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular weight of this compound is 133.15 . The X-ray crystal structure of PAK4 (PDB code: 5XVG, resolution: 2.10 Å) can be obtained from the RCSB Protein Data Bank .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . The yield of the synthesized compound was reported to be 71% as a yellow solid, with a melting point of 287–288 °C .

Scientific Research Applications

1. Synthesis and Biological Activity

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their synthesis and biological activity. These compounds are related to nucleoside antibiotics like toyocamycin and sangivamycin. Various derivatives have been synthesized and tested for activities such as cytotoxicity to murine leukemic cells and antiviral properties against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). However, these compounds generally showed minimal inhibition of cell growth and selective antiviral activity (Gupta et al., 1989).

2. 7-Deazapurine Nucleosides

7-Deazapurine (pyrrolo[2,3‐d]pyrimidine) nucleosides, analogues of biogenic purine nucleosides, display diverse biological activities. The replacement of the N7 atom with carbon in the five-membered ring enriches its electron density and allows for additional substituents at the C7 position, often leading to increased DNA/RNA base-pairing and enhanced enzyme binding. Some of these nucleosides have shown potent cytostatic or cytotoxic effects and are promising as antitumor and antiviral agents, particularly against HCV (Perlíková & Hocek, 2017).

3. Pyrrolo-C as a Fluorescent Analog

Pyrrolo-dC and pyrrolo-C, derivatives of this compound, have been developed as fluorescent analogs of cytidine and 2'-deoxycytidine. These compounds can be incorporated into oligonucleotides and are used in studies involving nucleic acids (Berry et al., 2004).

4. Antibacterial Evaluation

New pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. These compounds have shown promising results in inhibiting bacterial growth (Vazirimehr et al., 2017).

5. Synthesis of Tricyclic Purine Analogues

Pyrrolo[2,3-d]pyrimidines have been studied as precursors for the synthesis of tricyclic purine analogues, which have potential as biologically active compounds. These studies involve complex chemical transformations leading to novel derivatives, offering insights into new synthetic pathways (Williams & Brown, 1995).

6. Design and Synthesis as Dihydrofolate Reductase Inhibitors

Novel 6-methyl-5-substituted pyrrolo[2,3-d]pyrimidines have been designed and synthesized as potential inhibitors of dihydrofolate reductase, an enzyme targeted for antitumor therapy. These compounds have shown varying degrees of inhibitory activity, indicating their potential in cancer treatment (Gangjee et al., 2005).

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with its target PAK4 through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The compound affects the signaling pathways associated with PAK4. PAK4 is one of the PAKs most closely associated with cancer . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

It is known that the compound’s degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PAK4, leading to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In addition, it has been found that compounds similar to this compound were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUHLNBTOVPCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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